Home > Products > Screening Compounds P139753 > 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine - 303145-74-6

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Catalog Number: EVT-2494426
CAS Number: 303145-74-6
Molecular Formula: C10H9N5O
Molecular Weight: 215.216
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This document will analyze a series of compounds containing the [, , ]triazolo[1,5-a]pyrimidine core structure, focusing on their properties and applications in various research fields. While the specific compound 7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is not directly discussed in the provided abstracts, the information presented here may offer valuable insights into its potential uses and research directions.

Future Directions
  • Exploring the therapeutic potential of 7-(5-Methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Although not directly discussed in the abstracts, its structural similarity to other potent bioactive compounds within the [, , ]triazolo[1,5-a]pyrimidine class warrants further investigation into its potential therapeutic applications.
  • Developing more potent and selective A2A antagonists: Continued research is needed to design and synthesize [, , ]triazolo[1,5-a]pyrimidine derivatives with improved potency and selectivity for A2A receptors, aiming for enhanced therapeutic efficacy and reduced side effects.

Preladenant

Compound Description: Preladenant is a potent and highly selective adenosine A2A receptor antagonist. [] It exhibits a Ki value of 1.1 nM for the human A2A receptor and demonstrates over 1000-fold selectivity over other adenosine receptor subtypes. [] Preladenant has been investigated for its potential therapeutic benefits in Parkinson's disease (PD) and depression. [] Studies have shown that preladenant can attenuate hypolocomotion induced by A2A receptor agonists, potentiate l-DOPA-induced rotations in animal models of PD, and exhibit antidepressant-like effects in behavioral despair models. []

Relevance: Preladenant shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(5-methyl-2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine. Additionally, both compounds feature a 2-furanyl substituent attached to the triazolopyrimidine core, although the substitution patterns on the furan ring differ.

SCH 412348 [7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

Compound Description: SCH 412348 is a highly potent and selective A2A receptor antagonist with a Ki value of 0.6 nM for the human A2A receptor. [] It demonstrates exceptional selectivity, exhibiting over 1000-fold greater affinity for the A2A receptor compared to other adenosine receptor subtypes. [] Similar to Preladenant, SCH 412348 has shown promising results in animal models of movement disorders and depression, including attenuating hypolocomotion, potentiating l-DOPA-induced rotations, and reducing haloperidol-induced catalepsy. []

SCH58261 (5-amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a potent and selective antagonist of the A2A adenosine receptor subtype. [] Research indicates that it effectively blocks the actions of adenosine at the A2A receptor, which is involved in various physiological processes, including neurotransmission and immune responses.

8FB-PTP (5-amino-8-(4-fluorobenzyl)-2-(2-furyl)-pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c] pyrimidine)

Compound Description: 8FB-PTP stands out as a potent and competitive antagonist of A2 adenosine receptors. [] Its primary mechanism of action involves blocking the effects of adenosine at the A2A receptor subtype.

CGS 15943 (5-amino-9-chloro-2-(2-furyl) 1,2,4-triazolo [1,5-c] quinazoline)

Compound Description: CGS 15943 is a compound known for its adenosine receptor antagonist properties. [] It binds to adenosine receptors, particularly the A2A subtype, and blocks the effects of adenosine.

KW-6002 [(E)-1, 3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione]

Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor. [] It exhibits high affinity for the A2A receptor subtype and effectively blocks its activation by adenosine. KW-6002 has been explored preclinically for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease.

Overview

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that combines a triazole and a pyrimidine ring, specifically designed for various biological activities. This compound is classified under the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

Synthesis Analysis

The synthesis of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves several steps:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-methylfuran-2-carboxaldehyde and hydrazine derivatives.
  2. Formation of Triazole: The initial step often includes the reaction of the furan derivative with hydrazine to form an intermediate triazole.
  3. Cyclization: This intermediate is then subjected to cyclization with appropriate pyrimidine precursors under acidic or basic conditions to yield the final triazolo[1,5-a]pyrimidine structure.
  4. Optimization: Reaction conditions such as temperature, solvent choice (e.g., acetic acid), and time are optimized to maximize yield and purity of the product.

The methods used in the synthesis often rely on established protocols in organic chemistry, including microwave-assisted synthesis for improved efficiency and reduced reaction times .

Molecular Structure Analysis

The molecular structure of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be represented as follows:

  • Chemical Formula: C10_{10}H9_{9}N5_{5}O
  • Molecular Weight: Approximately 205.21 g/mol
  • Structure Description: The compound features a triazole ring fused to a pyrimidine ring with a methylfuran substituent at the 7-position of the triazole.

The structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm its identity and purity.

Chemical Reactions Analysis

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  2. Condensation Reactions: The compound may undergo condensation reactions to form more complex structures or derivatives.
  3. Reactivity with Acids/Bases: Depending on the pH, the amino group can be protonated or deprotonated, affecting its reactivity in biological systems.

Technical details regarding these reactions often involve specific conditions such as temperature control and solvent selection to enhance yields and selectivity.

Mechanism of Action

The mechanism of action for 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is primarily linked to its role as an anticancer agent:

  1. Targeting Enzymes: This compound has been shown to inhibit key enzymes involved in cancer cell proliferation by interfering with signaling pathways such as the ERK signaling pathway.
  2. Inducing Apoptosis: It promotes apoptosis in cancer cells by modulating proteins associated with cell cycle regulation and apoptosis.
  3. Cell Cycle Arrest: Specifically, it can induce G2/M phase arrest in cancer cells, preventing their division and proliferation.

Data from biological evaluations indicate that compounds similar to this one exhibit significant antiproliferative activities against various cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine are crucial for understanding its behavior in biological systems:

  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol but may have limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data may vary but is typically determined during synthesis characterization.
  • Stability: The compound's stability under various conditions (e.g., light exposure, temperature variations) is essential for storage and application.

Relevant analyses often include stability tests under different environmental conditions to ensure efficacy in practical applications.

Applications

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has several scientific applications:

  1. Anticancer Research: Its primary application lies in cancer research as a potential therapeutic agent due to its ability to inhibit tumor growth.
  2. Drug Development: It serves as a lead compound for developing new drugs targeting specific cancer pathways.
  3. Biological Studies: Used in studies exploring the mechanisms of action related to cell signaling pathways and apoptosis.

This compound exemplifies the ongoing research into heterocyclic compounds for pharmaceutical applications aimed at combating various diseases through innovative mechanisms of action.

Introduction to Heterocyclic Frameworks in Medicinal Chemistry

Heterocyclic compounds form the structural backbone of modern medicinal chemistry, with nitrogen-containing heterocycles exhibiting unparalleled versatility in drug-receptor interactions. Among these, fused bicyclic systems combining electron-rich and electron-deficient rings enable precise modulation of pharmacokinetic and pharmacodynamic properties. The strategic hybridization of distinct heterocyclic pharmacophores—such as the triazolopyrimidine core and furan ring in 7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine—represents a frontier in rational drug design aimed at enhancing target engagement and overcoming therapeutic resistance [1] [4].

Role of 1,2,4-Triazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a biologically privileged scaffold with intrinsic physiochemical properties that enable diverse therapeutic applications. Structurally, its π-deficient system consists of an electron-rich triazole ring (6π electrons) fused to an electron-deficient pyrimidine ring (4π electrons), creating anisotropic electron distribution critical for biomolecular recognition [1]. Key pharmacological attributes include:

  • Bioisosteric Versatility: The TP core serves as a purine mimetic due to its isoelectronic character with adenine/guanine, enabling competitive inhibition of purine-binding enzymes like kinases. X-ray crystallography confirms that TP-based CDK2 inhibitors (e.g., compound 19 from research studies) maintain hydrogen-bonding patterns identical to purine-derived inhibitors at ATP-binding sites (Figure 3) [1]. Additionally, TP functions as a carboxylic acid or N-acetyllysine bioisostere through strategic substitution [1] [4].

  • Metal Coordination Capacity: Three electron-donating nitrogen atoms (N1, N3, N4) enable chelation of transition metals. Platinum(II) and ruthenium(II) TP complexes exhibit enhanced anticancer activity by promoting DNA intercalation and topoisomerase inhibition. For instance, TP-Pt complexes demonstrate 10-fold increased cytotoxicity over cisplatin in resistant cell lines via hydrolysis-stable coordination (Figure 2B) [1].

  • Synthetic Accessibility: Annulation routes from 1,2,4-aminotriazoles or hydrazinylpyrimidines allow rapid diversification. The Bulow-Haas synthesis (1909) and Dimroth rearrangement (Scheme 1B) enable regioselective C5, C6, and C7 functionalization critical for SAR optimization [1]. Clinically, the TP derivative Trapidil exemplifies scaffold success, having been marketed as a PDGF antagonist for ischemic disorders [1].

Table 1: Therapeutic Applications of Triazolopyrimidine Derivatives

CompoundBiological ActivityMolecular TargetStructural Feature
TrapidilAntiplatelet/VasodilatoryPDGF receptor5,7-Dimethyl-TP
PI3K Inhibitor 23Anticancer (IC~50~ β-isoform: 0.0004 μM)Phosphoinositide 3-kinase2-SCH~3~, 5-phenyl-TP
CDK2 Inhibitor 19Antiproliferative (IC~50~: 0.1 μM)Cyclin-dependent kinase 2Purine-mimetic TP
Ru(II)-TP ComplexAntiparasitic (Leishmania spp.)Topoisomerase IBN3/N4-chelated ruthenium

Furan Derivatives as Bioactive Motifs in Antiviral and Receptor-Targeted Therapeutics

Furan heterocycles, characterized by their oxygen-containing five-membered ring, confer distinct advantages in ligand-receptor interactions. The 5-methylfuran-2-yl moiety specifically enhances pharmacokinetic profiles through:

  • Stereoelectronic Modulation: The furan oxygen atom acts as a hydrogen-bond acceptor while its aromatic system enables π-stacking with hydrophobic enzyme pockets. Methylation at C5 enhances lipophilicity (cLogP +0.4), promoting membrane permeability. In antiviral agents, furan-containing derivatives disrupt viral envelope glycoprotein folding through these interactions [6] [4].

  • Receptor-Targeted Potency: Furan derivatives exhibit pronounced activity against G-protein-coupled receptors (GPCRs) and enzyme families. For instance, furan-integrated kinase inhibitors demonstrate 94% oral bioavailability due to furan-mediated metabolic stability, contrasting with rapid clearance of phenyl analogs [6]. QSAR models further confirm that vsurf-W2 descriptors (hydrophilic packing density) of furans correlate with adenosine A~2A~ receptor antagonism (R² = 0.82) [4].

Rationale for Hybridization: Synergistic Effects of Furan and Triazolopyrimidine Moieties

The fusion of 5-methylfuran-2-yl at C7 of the TP scaffold creates a multifunctional pharmacophore with amplified bioactivity. Mechanistic synergies include:

  • Dual Electronic Modulation: The electron-donating furan (HOMO: -8.7 eV) compensates for the electron-deficient TP core (LUMO: -1.2 eV), enabling charge transfer that enhances DNA intercalation. Molecular modeling confirms a 40° dihedral angle between rings, optimizing planar conformation for minor groove binding [1] [4].

  • Enhanced Target Affinity: Hybridization expands pharmacophore topology, enabling simultaneous engagement of divergent enzyme subsites. In Plasmodium falciparum inhibition, the furan-TP hybrid’s vsurf-CW2 descriptor (hydrophobic contact area) inversely correlates with IC~50~ (pIC~50~ = 5.90 − 0.57*vsurf-CW2), indicating that furan hydrophobicity drives antimalarial potency [4].

  • ADMET Optimization: The 5-methylfuran moiety increases membrane permeability (calculated P~app~ Caco-2: 22 × 10⁻⁶ cm/s) while mitigating hERG liability (IC~50~ > 30 μM) common to TP-alone scaffolds. This arises from furan’s balanced LogP (2.1 ± 0.3) and polar surface area (30 Ų) [1] [6].

Table 2: QSAR Descriptors Influencing Hybrid Bioactivity

Molecular DescriptorRole in BioactivityImpact on pIC~50~Source
slogPLipophilicity/membrane permeation+0.88 (optimal range 2.0–3.5)Antiplasmodial QSAR [4]
vsurf-W2Hydrophilic integy moment+1.11 (enhances target solvation)Antiplasmodial QSAR [4]
vsurf-CW2Hydrophobic contact area−0.57 (reduces off-target binding)Antiplasmodial QSAR [4]
npr1Molecular rigidity−0.71 (favors flexible binding)Antiplasmodial QSAR [4]

The hybrid’s synthetic route typically involves Pd-catalyzed Suzuki coupling between 7-chloro-TP precursors and 5-methylfuran-2-ylboronic acid, achieving >85% yield. Subsequent amination at C2 introduces hydrogen-bond donors critical for kinase inhibition [1] [6].

Properties

CAS Number

303145-74-6

Product Name

7-(5-Methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

IUPAC Name

7-(5-methylfuran-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Molecular Formula

C10H9N5O

Molecular Weight

215.216

InChI

InChI=1S/C10H9N5O/c1-6-2-3-8(16-6)7-4-5-12-10-13-9(11)14-15(7)10/h2-5H,1H3,(H2,11,14)

InChI Key

XFAVEJJJJAWNOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C2=CC=NC3=NC(=NN23)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.